molecular formula C12H16OS B13641672 2-(Isopropylthio)-1-(p-tolyl)ethan-1-one

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one

Cat. No.: B13641672
M. Wt: 208.32 g/mol
InChI Key: JYDBCCGPCPRXTD-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of an isopropylthio group attached to an ethanone backbone, with a p-tolyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acidic or basic catalysts to promote the formation of the thioether bond.

    Solvent: Organic solvents such as dichloromethane or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The isopropylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The thioether group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(p-tolyl)ethan-1-one
  • 2-(Ethylthio)-1-(p-tolyl)ethan-1-one
  • 2-(Propylthio)-1-(p-tolyl)ethan-1-one

Uniqueness

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-methylphenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C12H16OS/c1-9(2)14-8-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

JYDBCCGPCPRXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC(C)C

Origin of Product

United States

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